molecular formula C18H12N4O5S B3007124 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 941892-10-0

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B3007124
CAS No.: 941892-10-0
M. Wt: 396.38
InChI Key: FALNVWKQPONEGE-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₉H₁₃N₄O₅S Average Mass: 413.40 g/mol Monoisotopic Mass: 413.0578 g/mol ChemSpider ID: 3591998 CAS Registry Number: 921122-86-3

This compound features a 1,3,4-oxadiazole core substituted with a 4-methoxyphenyl group at position 5 and a 5-nitrobenzothiophene-2-carboxamide moiety at position 2. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and diverse pharmacological applications, while the nitrobenzothiophene group contributes to electron-deficient aromatic interactions, enhancing binding affinity in biological systems .

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O5S/c1-26-13-5-2-10(3-6-13)17-20-21-18(27-17)19-16(23)15-9-11-8-12(22(24)25)4-7-14(11)28-15/h2-9H,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALNVWKQPONEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as γ-glutamyl transferase, which plays a role in glutathione metabolism . This inhibition can lead to the disruption of cellular processes and ultimately result in cell death, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[5-(4-Chloro-2-phenoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylpyridine-2-carboxamide

  • Molecular Formula : C₂₁H₁₅ClN₄O₃
  • Key Features: Chlorophenoxy substitution at the oxadiazole ring. Pyridine carboxamide instead of benzothiophene.
  • Activity: Exhibits moderate antifungal activity (IC₅₀ = 12.5 μM against Candida albicans), attributed to the chloro-phenoxy group enhancing lipophilicity and membrane penetration .
  • Structural Advantage : The pyridine ring improves solubility compared to benzothiophene derivatives.

4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (LMM5)

  • Molecular Formula : C₂₄H₂₂N₄O₅S
  • Key Features :
    • Sulfamoylbenzamide substituent.
    • Benzyl-methyl group enhances steric bulk.
  • Activity : Potent antifungal agent (MIC = 2 μg/mL against Aspergillus fumigatus), outperforming fluconazole. The sulfamoyl group facilitates hydrogen bonding with fungal cytochrome P450 enzymes .
  • Limitation : Higher molecular weight (486.51 g/mol) reduces bioavailability compared to the target compound.

N-[4-(4-Methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrobenzothiophene-2-carboxamide

  • Molecular Formula : C₂₅H₁₇N₃O₃S₂
  • Key Features :
    • Thiazole ring replaces oxadiazole.
    • Methylphenyl and phenyl substituents.
  • Activity : Demonstrates anticancer activity (IC₅₀ = 8.7 μM against HeLa cells) due to thiazole’s ability to intercalate DNA. However, the absence of the oxadiazole ring reduces metabolic stability .
  • Structural Drawback : Increased sulfur content may elevate toxicity.

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzimidazole-5-carboxamide

  • Molecular Formula : C₂₆H₂₆N₄O₄
  • Key Features :
    • Benzimidazole core with propyl and trimethoxy substituents.
  • Activity: Anticancer activity (IC₅₀ = 5.2 μM against MCF-7 cells) via topoisomerase II inhibition. The carboxamide group acts as a hydrogen-bond donor, improving target specificity .
  • Comparison : The benzimidazole scaffold offers superior DNA interaction but lower synthetic yield (45%) compared to oxadiazole-based compounds (70–85% yield) .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight Key Substituents Biological Activity (IC₅₀/MIC) Reference
Target Compound C₁₉H₁₃N₄O₅S 413.40 5-nitrobenzothiophene, 4-methoxy Under investigation
N-[5-(4-Chloro-2-phenoxyphenyl)-oxadiazole] C₂₁H₁₅ClN₄O₃ 430.82 Chlorophenoxy, pyridine 12.5 μM (Antifungal)
LMM5 C₂₄H₂₂N₄O₅S 486.51 Sulfamoylbenzamide 2 μg/mL (Antifungal)
Thiazole-Benzothiophene Hybrid C₂₅H₁₇N₃O₃S₂ 487.60 Thiazole, methylphenyl 8.7 μM (Anticancer)
Benzimidazole Carboxamide C₂₆H₂₆N₄O₄ 458.51 Benzimidazole, trimethoxy 5.2 μM (Anticancer)

Key Findings and Trends

Oxadiazole vs. Thiazole/Benzimidazole : Oxadiazole derivatives generally exhibit higher synthetic yields and metabolic stability, while thiazole/benzimidazole analogs show stronger DNA-binding but higher toxicity .

Substituent Effects :

  • Electron-withdrawing groups (e.g., nitro) enhance target affinity but may reduce solubility.
  • Methoxy groups improve bioavailability by modulating lipophilicity .

Pharmacological Niches: Antifungal: Sulfamoyl and chlorophenoxy derivatives (e.g., LMM5) dominate due to enzyme-targeted mechanisms. Anticancer: Benzimidazole and thiazole hybrids excel in DNA intercalation but require structural optimization for safety .

Biological Activity

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting data in structured formats.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole ring, a nitro group, and a benzothiophene moiety. Its molecular formula is C16H14N4O4SC_{16}H_{14}N_{4}O_{4}S, with a molecular weight of approximately 358.37 g/mol. The presence of the methoxy group and the nitro substituent contributes to its pharmacological profile.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing the oxadiazole and benzothiophene scaffolds. For instance, derivatives of benzothiophene have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound has not been extensively reported; however, related compounds exhibit IC50 values in the micromolar range against breast and lung cancer cell lines .

CompoundCell LineIC50 (µM)Mechanism
Benzothiophene DerivativeMCF-7 (Breast Cancer)15Apoptosis
Benzothiophene DerivativeA549 (Lung Cancer)20Cell Cycle Arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that oxadiazole derivatives possess significant antibacterial and antifungal activities. For example, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Candida albicans. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Cholinesterase Inhibition

Recent investigations into heterocyclic compounds suggest that oxadiazole derivatives may act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets for Alzheimer’s disease therapy. The structure–activity relationship (SAR) studies indicate that modifications on the oxadiazole ring can enhance inhibitory potency .

Study 1: Synthesis and Evaluation of Anticancer Activity

A study synthesized various derivatives of this compound and evaluated their anticancer effects on human cancer cell lines. The results showed that certain modifications increased cytotoxicity significantly compared to the parent compound.

Study 2: Cholinesterase Inhibition

In another study focused on Alzheimer’s disease, several oxadiazole derivatives were screened for AChE inhibition. The findings revealed that some compounds exhibited competitive inhibition with Ki values in the low micromolar range, indicating potential for therapeutic development .

Q & A

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:
The synthesis typically involves cyclization of a hydrazide intermediate. For example:

Hydrazide Formation : React 5-nitro-1-benzothiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide.

Oxadiazole Cyclization : Treat the hydrazide with 4-methoxybenzoyl chloride in the presence of phosphorus oxychloride (POCl₃) at 120°C to form the 1,3,4-oxadiazole ring .

Purification : Use column chromatography or recrystallization for isolation.
Key validation steps include monitoring reaction progress via TLC and confirming purity via melting point analysis .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign protons and carbons in the benzothiophene, oxadiazole, and methoxyphenyl moieties. For instance, the nitro group’s electron-withdrawing effect downfield-shifts adjacent protons .
  • FT-IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peaks) .
  • X-ray Crystallography : Resolve crystal packing and bond angles, particularly for the oxadiazole ring .

Advanced: How can researchers optimize the cyclization step to improve yield?

Answer:
Optimization strategies include:

  • Catalyst Screening : Replace POCl₃ with milder reagents like polyphosphoric acid (PPA) to reduce side reactions .
  • Solvent Selection : Use anhydrous toluene or DMF to enhance solubility and reaction homogeneity .
  • Temperature Control : Gradual heating (80–120°C) minimizes decomposition of nitro groups .
  • In Situ Monitoring : Employ HPLC to track intermediate consumption and adjust reaction time dynamically .

Advanced: How should discrepancies in fluorescence intensity data be resolved?

Answer:
Fluorescence data variability (e.g., λexem shifts) may arise from:

  • Solvent Polarity : Test in solvents like DMSO, ethanol, and water to assess polarity effects .
  • pH Sensitivity : Perform titrations (pH 2–12) to identify protonation-dependent quenching .
  • Concentration Calibration : Use a standard curve (e.g., quinine sulfate) to normalize intensity measurements .
    Document excitation/emission slit widths and instrument calibration dates to ensure reproducibility .

Advanced: What computational methods predict the compound’s bioactivity?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). The nitro group’s electron density may influence binding affinity .
  • DFT Calculations : Calculate HOMO-LUMO gaps to predict redox activity and stability under physiological conditions .
  • QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. chloro groups) on antibacterial or anticancer activity using datasets from analogous oxadiazole derivatives .

Advanced: How can crystallographic data resolve structural ambiguities?

Answer:

  • Single-Crystal X-ray Diffraction : Resolve bond lengths and angles in the oxadiazole and benzothiophene rings. For example, the C–O bond in oxadiazole typically measures 1.36 Å .
  • Packing Analysis : Identify π-π stacking between aromatic rings and hydrogen bonding with nitro groups, which inform solubility and stability .
  • Validation : Compare experimental data with Cambridge Structural Database entries for similar compounds .

Advanced: What strategies mitigate nitro group reduction during synthesis?

Answer:

  • Protecting Groups : Temporarily protect the nitro group as an amine using Sn/HCl, then re-oxidize post-cyclization .
  • Low-Temperature Reactions : Perform steps at ≤60°C to avoid thermal degradation .
  • Catalyst-Free Conditions : Use microwave-assisted synthesis to accelerate reactions without metal catalysts that promote reduction .

Basic: How is purity assessed, and what thresholds are acceptable?

Answer:

  • HPLC : Purity ≥95% with a symmetry factor ≤1.5 for the main peak .
  • Elemental Analysis : C, H, N percentages must align with theoretical values within ±0.4% .
  • Melting Point : Sharp range (≤2°C variation) confirms crystallinity and absence of impurities .

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